REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][C:4]1[CH:5]=[C:6]([OH:12])[CH:7]=[N:8][C:9]=1[S:10][CH3:11].Cl[CH:14]([F:16])[F:15]>O1CCOCC1.O.CCOCC>[F:15][CH:14]([F:16])[O:12][C:6]1[CH:5]=[C:4]([CH3:3])[C:9]([S:10][CH3:11])=[N:8][CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=NC1SC)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
ClC(F)F
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to 50° C
|
Type
|
CUSTOM
|
Details
|
to 75° C
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted with water (6×100 mL), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
Filtration and removal of solvent
|
Type
|
WAIT
|
Details
|
left a brown oil, 8.3 g, that
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with 1:1 methylene chloride/hexanes
|
Type
|
CUSTOM
|
Details
|
to give product
|
Name
|
|
Type
|
|
Smiles
|
FC(OC=1C=C(C(=NC1)SC)C)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |